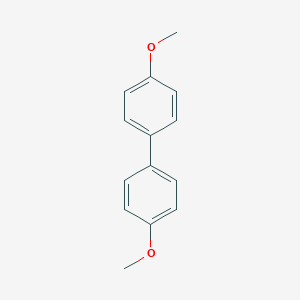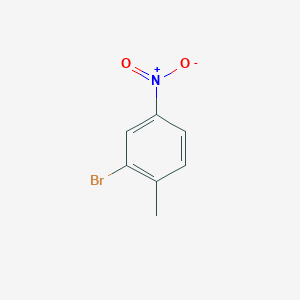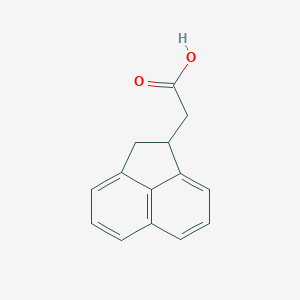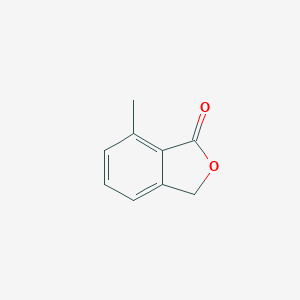![molecular formula C13H9NS2 B188878 Dibenzo[b,f][1,4]thiazepine-11(10H)-thione CAS No. 30690-43-8](/img/structure/B188878.png)
Dibenzo[b,f][1,4]thiazepine-11(10H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,f][1,4]thiazepine-11(10H)-thione, commonly referred to as DBT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBT belongs to the thiazepine family of compounds and exhibits a unique pharmacological profile that has been extensively studied in recent years.
Mecanismo De Acción
The mechanism of action of DBT is not fully understood, but it is believed to involve multiple pathways. In cancer research, DBT induces apoptosis by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. In neurological disorders, DBT reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In psychiatric disorders, DBT modulates neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic systems.
Biochemical and Physiological Effects
DBT has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. DBT also modulates neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic systems. In cancer research, DBT induces apoptosis and inhibits tumor growth. In psychiatric disorders, DBT has shown potential as an antidepressant and anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DBT also has limitations, including its low water solubility and potential toxicity at high concentrations.
Direcciones Futuras
For DBT research include further investigation of its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders. Additionally, further studies are needed to understand the mechanism of action of DBT and its potential side effects. Novel synthesis methods and modifications of DBT may also lead to the development of more potent and selective compounds.
Aplicaciones Científicas De Investigación
DBT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders. In cancer research, DBT has shown promising results as an anticancer agent by inducing apoptosis and inhibiting tumor growth. In neurological disorders, DBT has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation. In psychiatric disorders, DBT has shown potential as an antidepressant and anxiolytic agent by modulating neurotransmitter systems.
Propiedades
Número CAS |
30690-43-8 |
|---|---|
Nombre del producto |
Dibenzo[b,f][1,4]thiazepine-11(10H)-thione |
Fórmula molecular |
C13H9NS2 |
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
5H-benzo[b][1,4]benzothiazepine-6-thione |
InChI |
InChI=1S/C13H9NS2/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15) |
Clave InChI |
JDGIOVSBPLDWSM-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)S |
SMILES |
C1=CC=C2C(=C1)C(=S)NC3=CC=CC=C3S2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=S)NC3=CC=CC=C3S2 |
Otros números CAS |
30690-43-8 |
Solubilidad |
1 [ug/mL] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




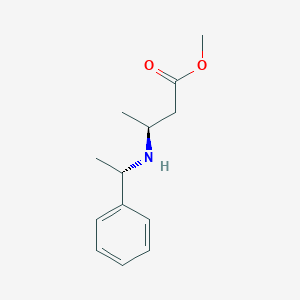
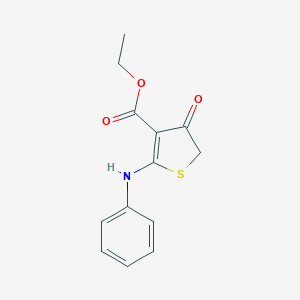
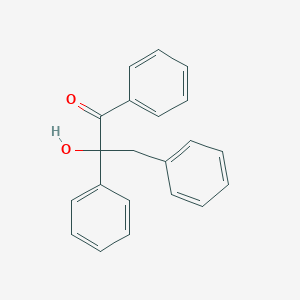
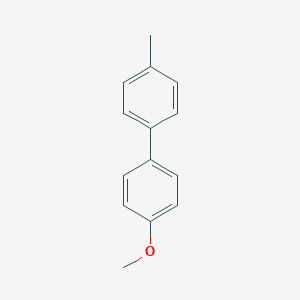
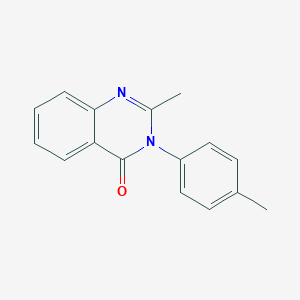

![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
